2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol
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Overview
Description
2-Aminopyrimidine derivatives, which might be structurally similar to the compound you’re asking about, have been prepared from acyclic starting materials . These compounds have been tested for their in vitro activities against certain organisms .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of these compounds can vary based on the substitutions of their amino group and of their phenyl ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include ring closure, aromatization, S-methylation, oxidation, and guanidine formation .Scientific Research Applications
Synthetic Chemistry Innovations In the realm of synthetic chemistry, 2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol derivatives play a pivotal role in the creation of complex molecular structures. For instance, Quiroga et al. (2007) demonstrated a regioselective synthesis approach to generate novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. This method emphasizes a solvent-free cyclocondensation, showcasing the chemical's utility in synthesizing heterocyclic compounds with high yields and regiospecificity under environmentally friendly conditions (Quiroga et al., 2007).
Biological and Medicinal Applications From a medicinal chemistry perspective, derivatives of this compound serve as critical intermediates or core structures in the development of potent inhibitors targeting various biological pathways. For example, Shimamura et al. (2006) identified 5-pyrimidinyl-2-aminothiazole derivatives as inhibitors of cyclin-dependent kinases (CDKs), a class of enzymes crucial for cell cycle regulation. The introduction of a methyl group on the pyrimidine ring significantly enhanced selectivity for CDK4, a key enzyme implicated in cancer progression, demonstrating the compound's potential in cancer therapeutics (Shimamura et al., 2006).
Advanced Materials and Chemical Sensors Beyond biomedical applications, the unique chemical structure of this compound derivatives finds relevance in the development of advanced materials and sensors. For instance, the incorporation of pyrimidine derivatives into fluorescent probes, as investigated by Tinsley and Walter (2006), provides valuable tools for monitoring RNA secondary structure formation. This application highlights the potential of this compound derivatives in biochemical research and diagnostic assays (Tinsley & Walter, 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[methyl(pyrimidin-2-yl)amino]cyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(8-4-2-5-9(8)14)10-11-6-3-7-12-10/h3,6-9,14H,2,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQFMNOOFUHQKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)C2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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